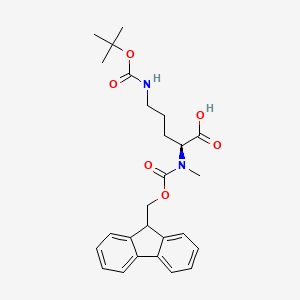

Fmoc-N-Me-Orn(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJGTKBQHBSDE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation and Orthogonal Protection in Peptide Science

In the landscape of advanced peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, a meticulously designed synthetic building block, exemplifies this principle. Its structure, featuring a pentanoic acid backbone, N-methylation at the alpha-amino group, and an orthogonal protecting group strategy, offers a sophisticated tool for medicinal chemists and peptide scientists. This guide provides an in-depth exploration of this compound, from its fundamental structure to its practical application, empowering researchers to leverage its unique properties in the pursuit of novel therapeutics.

Part 1: Core Structural Features and Physicochemical Profile

The utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid stems from the specific arrangement of its functional moieties. Understanding these components is critical to its effective application.

Key Structural Characteristics:

-

Chiral Center: The molecule possesses a defined stereochemistry at the alpha-carbon, designated as (S), which is the naturally occurring configuration for most amino acids.

-

N-Methylated Alpha-Amino Group: The presence of a methyl group on the alpha-nitrogen atom is a pivotal feature. This modification imparts significant conformational constraints on the peptide backbone, which can lead to increased resistance to enzymatic degradation and can lock the peptide into a bioactive conformation.

-

Pentanoic Acid Backbone: The five-carbon chain provides a specific length and flexibility to the amino acid side chain, influencing the overall topology of the resulting peptide.

-

Orthogonal Protecting Groups: The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino function and the tert-butoxycarbonyl (Boc) group for the side-chain amino function is central to its utility in solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling precise, stepwise elongation of the peptide chain.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₄N₂O₆ | (Calculated) |

| Molecular Weight | 530.61 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Solubility | Soluble in DMSO and ethanol; insoluble in water.[1] | [1] |

| Storage | 2-8°C, sealed, dry.[2] | [2] |

Figure 1: Logical relationship of the core structural elements of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.

Part 2: Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis.[2][3] Its unique structure allows for the introduction of N-methylated residues into peptide sequences, a strategy often employed to enhance pharmacokinetic properties.

The Causality Behind Experimental Choices in Fmoc SPPS

The choice of Fmoc and Boc as protecting groups is a deliberate one, rooted in the principles of orthogonal chemistry. The Fmoc group is readily cleaved by a secondary amine base, typically piperidine, a condition under which the acid-labile Boc group remains stable. Conversely, the Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA), which is typically used at the final cleavage step. This differential lability is the cornerstone of a self-validating and efficient synthetic workflow.

Detailed Step-by-Step SPPS Protocol

The following is a generalized protocol for the incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid into a peptide sequence on a solid support.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been pre-loaded with the first amino acid of the target sequence.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate a solution of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.

-

Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the target sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and simultaneously cleave the Boc side-chain protecting group.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

-

Figure 2: Experimental workflow for the incorporation of the title compound in solid-phase peptide synthesis.

Part 3: Trustworthiness and Self-Validating Systems in Synthesis

A robust synthetic protocol is inherently self-validating. In the context of SPPS, this is achieved through:

-

In-process Monitoring: The use of qualitative tests like the Kaiser test at each coupling step provides immediate feedback on the reaction's completeness, allowing for real-time adjustments (e.g., recoupling if necessary).

-

Orthogonal Purity: The orthogonal nature of the Fmoc and Boc protecting groups ensures that deprotection events are highly specific, minimizing the formation of deletion or modified sequences.

-

Final Product Analysis: The ultimate validation of the synthesis lies in the rigorous analysis of the crude and purified peptide by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods confirm the identity, purity, and integrity of the final product.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Modern Drug Discovery

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid represents a sophisticated and powerful tool for the synthesis of modified peptides. Its unique combination of N-methylation and orthogonal protecting groups provides a reliable means to introduce desirable pharmacokinetic properties into peptide-based drug candidates. By understanding its chemical principles and applying rigorous synthetic protocols, researchers can effectively harness the potential of this building block to advance the frontiers of medicinal chemistry and drug discovery.

References

-

MySkinRecipes. (R)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(METHYL)AMINO)-5-(TERT-BUTOXY)-5-OXOPENTANOIC ACID. Available at: [Link]

Sources

An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Strategies for Peptide Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine (Fmoc-N-Me-Orn(Boc)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis. We will delve into its core chemical principles, strategic applications, and provide field-proven protocols to navigate the unique challenges associated with incorporating N-methylated residues into peptide sequences.

Introduction: The Strategic Advantage of N-Methylation and Orthogonal Protection

In the pursuit of novel peptide therapeutics, medicinal chemists continually seek modifications that enhance pharmacokinetic properties such as enzymatic stability, oral bioavailability, and receptor selectivity.[1][2] One of the most effective strategies is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen disrupts hydrogen bonding networks, which can inhibit enzymatic degradation and prevent peptide aggregation.[1][3]

This compound (CAS Number 1793105-28-8) is a sophisticated building block designed to capitalize on these advantages.[4] Its utility is rooted in a powerful dual-protection scheme that allows for precise, selective chemical manipulations during Solid-Phase Peptide Synthesis (SPPS).[4][5] This is known as an orthogonal protection strategy , where each protecting group can be removed under distinct chemical conditions without affecting the other.[5][][7][8]

-

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][9][10]

-

The Boc (tert-butoxycarbonyl) group protects the side-chain δ-amino group of the ornithine residue and is labile to acidic conditions, such as trifluoroacetic acid (TFA).[5][][9]

This elegant design grants the synthetic chemist independent control over the peptide backbone elongation (via Fmoc removal) and side-chain modification or cyclization (via Boc removal).[5][8]

Physicochemical Properties and Handling

Ensuring the quality of starting materials is fundamental to successful synthesis.[11] this compound is typically supplied as a white to off-white powder with a purity of ≥98% as determined by HPLC.[4]

| Property | Value | Source |

| CAS Number | 1793105-28-8 | [4][12][13] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [4][12][13] |

| Molecular Weight | 468.55 g/mol | [4][12] |

| Appearance | White to off-white powder | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Optical Rotation | [a]D20 = -16 ± 2º (c=1 in DMF) | [4] |

| Storage Conditions | 0-8 °C | [4][13] |

Solubility: The compound is soluble in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS workflow, but with critical considerations for the coupling step due to the steric hindrance imposed by the Nα-methyl group.[1]

The Orthogonal Protection Scheme in Action

The diagram below illustrates the principle of orthogonal deprotection, which is central to the utility of this reagent.

Figure 1: Orthogonal deprotection of this compound.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

Workflow Diagram:

Figure 2: Workflow for incorporating a new amino acid in SPPS.

Step-by-Step Methodology:

-

Resin Preparation:

-

Begin with the peptide-resin which has a free amine at the N-terminus.

-

Swell the resin in DMF or NMP (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[1]

-

-

Fmoc-Deprotection (of the preceding residue):

-

The Coupling Reaction: Overcoming Steric Hindrance

-

Causality: The N-methyl group significantly increases steric hindrance compared to a standard secondary amine, making peptide bond formation more difficult.[1] Consequently, standard coupling reagents like HBTU or HCTU can be less effective.[1] Highly reactive coupling reagents are required to achieve high yields.[1][3]

-

Reagent Preparation (Activation): In a separate vial, dissolve 4 equivalents of this compound (relative to resin substitution) in DMF or NMP. Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIEA).[1]

-

Allow the mixture to pre-activate for 5 minutes at room temperature.[1]

-

Coupling: Add the activated amino acid solution to the swelled, deprotected peptide-resin.

-

Shake the reaction vessel at room temperature for at least 2 hours. Due to the steric hindrance, coupling to N-methyl amino acids often requires longer reaction times than standard couplings.[1] Microwave-assisted coupling can also be employed to enhance reaction kinetics.[2]

-

-

Monitoring Coupling Completion:

-

Self-Validation: A critical step in any synthesis is ensuring each reaction goes to completion. The standard ninhydrin (Kaiser) test is unreliable for N-methylated amines as it detects primary amines.[1]

-

Bromophenol Blue Test: A reliable alternative is the bromophenol blue test.[1]

-

Procedure: Remove a small sample of resin beads and wash them with methanol. Add a few drops of a 0.1% bromophenol blue solution in DMF.

-

Interpretation: A yellow color indicates the absence of free amines, signifying a complete coupling. A blue or green color indicates the presence of unreacted amines, meaning the coupling is incomplete.[1]

-

-

If the test is positive (incomplete), a second coupling (recoupling) should be performed.[1]

-

-

Washing:

-

Once coupling is complete, filter the resin and wash it thoroughly with DMF, followed by Dichloromethane (DCM), to remove any excess reagents and byproducts.

-

-

Chain Elongation:

-

The cycle of deprotection, coupling, and washing can now be repeated with the next amino acid in the sequence.

-

Final Cleavage and Deprotection

-

Once the peptide sequence is fully assembled, perform a final N-terminal Fmoc removal.

-

The peptide must be cleaved from the solid support, and simultaneously, the acid-labile side-chain protecting groups (including the Boc on the ornithine) are removed.[7]

-

A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[5]

-

The resin is treated with the cleavage cocktail for 2-3 hours.[5]

-

Note: Peptides rich in N-methyl amino acids can be susceptible to side reactions like fragmentation during prolonged TFA cleavage.[3] It is advisable to perform test cleavages to optimize the duration.

Conclusion: Enabling Advanced Peptide Design

This compound is an invaluable tool for the modern peptide chemist. Its orthogonal protecting groups provide the finesse required for complex synthetic routes, including the construction of cyclic peptides and the site-specific modification of side chains.[4][5] While the inherent steric hindrance of the N-methyl group presents a synthetic challenge, it is readily overcome with the use of appropriate high-reactivity coupling reagents and diligent monitoring. By understanding the causality behind these optimized protocols, researchers can confidently incorporate this building block to develop next-generation peptide therapeutics with enhanced stability, potency, and novel functionalities.

References

- aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.

- Laval, G., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

- Bock, M. G., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Chem-Impex. (n.d.). Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine.

- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.

- PubChem. (2016, August 2). This compound. National Center for Biotechnology Information.

- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.

- Biosynth. (n.d.). This compound.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 1793105-28-8 | FF72739 | Biosynth [biosynth.com]

A Technical Guide to N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine: A Keystone for Advanced Peptide Therapeutics

Abstract

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of overcoming these limitations. This technical guide provides an in-depth examination of N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine, a sophisticated building block designed to impart crucial pharmacokinetic advantages to peptide drug candidates. We will dissect its molecular architecture, explore the profound functional consequences of N-methylation, and provide detailed, field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide engineering strategies.

Deconstructing the Architecture: A Molecule of Strategic Design

N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine, hereafter referred to as Fmoc-N-Me-Orn(Boc)-OH, is not a naturally occurring amino acid. It is a synthetic derivative of L-ornithine, meticulously engineered with three key modifications that grant the synthetic chemist precise control and confer desirable attributes upon the final peptide.

-

The L-Ornithine Scaffold: L-ornithine is a non-proteinogenic amino acid, structurally similar to lysine but with a shorter, three-carbon side chain terminating in a delta-amino group. This side chain serves as a versatile handle for further chemical modifications, such as cyclization, labeling, or the attachment of payloads.[1]

-

The Orthogonal Protecting Groups: The utility of this building block in stepwise synthesis is enabled by an orthogonal protection scheme, where each protecting group can be removed under distinct chemical conditions without affecting the other.[2][3]

-

N-α-Fmoc (9-fluorenylmethyloxycarbonyl): This group temporarily protects the alpha-amino group, the site of peptide bond formation. Its critical feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This is the foundation of the most widely used SPPS strategy.

-

N-δ-Boc (tert-butyloxycarbonyl): Protecting the side-chain delta-amino group, the Boc group is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[4][6] This Fmoc/Boc orthogonality is paramount for complex synthetic routes, including on-resin side-chain modification or cyclization.[2][6]

-

-

The N-α-Methyl Group: A Permanent Modification: Unlike the transient protecting groups, the methyl group attached to the alpha-nitrogen is a permanent structural feature. This seemingly minor addition has profound and transformative effects on the resulting peptide's biological and pharmacological profile.[7]

The Functional Imperative of N-Methylation

The introduction of an N-methyl group into the peptide backbone is a deliberate strategy to engineer peptides with drug-like properties.[8] This modification fundamentally alters the peptide's physicochemical characteristics.

-

Enhanced Proteolytic Stability: The primary driver for N-methylation is the dramatic increase in resistance to enzymatic degradation.[7][8] Proteases, the enzymes responsible for cleaving peptide bonds, often fail to recognize or bind to the N-methylated amide bond due to the steric hindrance imposed by the methyl group. This shields the peptide from rapid clearance in vivo, extending its circulatory half-life.

-

Conformational Control and Receptor Binding: N-methylation introduces significant steric and electronic changes that restrict the conformational freedom of the peptide backbone.[7][9] By limiting the possible torsional angles (φ and ψ), N-methylation can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[9] However, it is noteworthy that N-methylation can also disrupt ordered secondary structures like α-helices.[10] Furthermore, the N-methylated amide bond can exist in both cis and trans conformations, which can lead to multiple conformers observable in HPLC and NMR analysis.[11][12]

-

Improved Membrane Permeability: A key hurdle for peptide drugs is their inability to cross cellular membranes. N-methylation aids in overcoming this barrier. The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, reducing the peptide's overall hydrogen-bonding capacity and increasing its lipophilicity.[7] This shift enhances passive diffusion across lipid bilayers, a critical step towards developing orally bioavailable peptides.

Navigating the Synthetic Landscape: Solid-Phase Peptide Synthesis (SPPS)

While the benefits are significant, the incorporation of this compound into a growing peptide chain presents a well-documented synthetic challenge primarily due to steric hindrance.[13] The N-methyl group on the terminal amine of the resin-bound peptide impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation sluggish and inefficient.[14][15]

Standard coupling conditions are often insufficient, leading to low yields and deletion sequences.[12] Overcoming this requires a specialized and optimized synthetic protocol.

Diagram: Modified SPPS Cycle for N-Methylated Residues

Caption: Modified Fmoc-SPPS workflow for incorporating N-methylated amino acids.

Key Synthetic Considerations:

-

Potent Coupling Reagents: The steric challenge necessitates the use of coupling reagents that are more potent than standard carbodiimides (DIC) or HBTU/TBTU.[14] Phosphonium-based reagents like PyAOP and PyBrOP, or aminium/uronium reagents based on the HOAt nucleus like HATU, are highly effective.[12][16][17][18] These reagents rapidly form highly reactive intermediates capable of overcoming the steric barrier.[18]

-

Extended Reaction Times: Coupling reactions involving N-methylated residues often require significantly longer times (e.g., 1-4 hours or even overnight) compared to the typical 30-60 minutes for standard amino acids.[19]

-

Double Coupling: It is common practice to perform a "double coupling," where after the initial coupling reaction, the vessel is drained and a fresh solution of activated amino acid is added for a second coupling period to drive the reaction to completion.

-

Reaction Monitoring: The standard Kaiser test, which detects primary amines with a dark blue color, is ineffective for monitoring the acylation of a secondary amine. An alternative, such as the bromophenol blue test, must be used to verify the disappearance of the free secondary amine before proceeding to the next cycle.[14][19]

Experimental Protocols and Data

The following protocols are provided as a robust starting point for the successful application of this compound. Optimization may be required based on the specific peptide sequence.

Physicochemical Data Summary

| Property | Value | Reference |

| Synonyms | This compound | |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [20][21] |

| Molecular Weight | 454.52 g/mol | [20][21] |

| Appearance | White to off-white powder | - |

| Melting Point | 94-115 °C (Varies by source) | [20][21] |

| Solubility | Soluble in DMF, NMP, DCM | - |

| Storage | 0-8 °C, desiccated |

Protocol 1: Manual SPPS Incorporation of this compound

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin.

-

Resin Preparation:

-

Place 0.1 mmol of the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.

-

Swell the resin in DMF for 30 minutes. Drain the DMF.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.).

-

Add a coupling reagent such as HATU (0.38 mmol, 3.8 eq.).[14]

-

Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.).

-

Add DMF to dissolve the components completely.

-

Allow the mixture to pre-activate for 5 minutes at room temperature.[14]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

-

Reaction Monitoring:

-

Remove a small sample of resin beads (~1-2 mg) and wash thoroughly with DMF and then methanol.

-

Perform a bromophenol blue test.[14] A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.

-

If the reaction is incomplete, drain the reaction vessel and repeat steps 2 and 3 (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Protocol 2: On-Resin Orthogonal Deprotection of the Ornithine Side Chain

This protocol describes the selective removal of the side-chain Boc group to expose the delta-amine for further modification (e.g., for cyclization).

-

Resin Preparation:

-

Ensure the N-terminus of the resin-bound peptide is protected (e.g., with the Fmoc group from the last coupling).

-

Wash the peptide-resin with DMF (3x) followed by dichloromethane (DCM) (3x).

-

-

Selective Boc Deprotection:

-

Prepare a solution of 1-2% TFA in DCM. Caution: Higher concentrations of TFA risk premature cleavage from acid-sensitive linkers.

-

Treat the resin with the mild TFA/DCM solution for 5 minutes. Drain.

-

Repeat the treatment with fresh solution for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Neutralization and Washing:

-

Wash the resin with DCM (3x).

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM (2 x 2 min).

-

Wash the resin thoroughly with DCM (3x) followed by DMF (3x). The delta-amino group of the ornithine residue is now free for subsequent reactions.

-

Protocol 3: Final Cleavage and Global Deprotection

-

Resin Preparation:

-

After the final N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and finally methanol.

-

Dry the resin thoroughly under high vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A standard, robust cocktail for most sequences is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[22] For simpler peptides without sensitive residues like Cys, Met, or Trp, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may suffice.[22]

-

CRITICAL: Always work in a certified fume hood and wear appropriate personal protective equipment when handling TFA and thiols.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

-

Stir or agitate the slurry at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.[6]

-

Conclusion and Future Perspectives

N-alpha-Fmoc-N-alpha-methyl-N-delta-Boc-L-ornithine is a testament to the power of rational chemical design in peptide drug development. While its incorporation demands a departure from standard synthesis protocols, the rewards are substantial. The N-methyl group provides a proven method for enhancing metabolic stability and modulating conformation, while the orthogonally protected ornithine side chain opens a gateway to complex architectures such as cyclic peptides and antibody-drug conjugates.[6][23] As the demand for peptide therapeutics with improved pharmacokinetic profiles continues to escalate, the strategic and skillful application of advanced building blocks like this compound will remain a critical enabler of innovation, transforming peptide leads into viable clinical candidates.

References

-

Coupling Reagents. Aapptec Peptides. Available from: [Link]

-

The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Should My Peptide Be Methylated? LifeTein. Available from: [Link]

-

Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 14896–14915. Available from: [Link]

-

B-Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

-

Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. RSC Publishing. Available from: [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available from: [Link]

-

Siano, A. S., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 723, 253–276. Available from: [Link]

-

Advancing Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

N-ALPHA-FMOC-N-DELTA-BOC-L-ORNITHINE. ChemBK. Available from: [Link]

-

Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available from: [Link]

-

The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. Ningbo Inno Pharmchem. Available from: [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available from: [Link]

-

SPPS for N Methylated Peptides. Reddit. Available from: [Link]

-

Fmoc-Orn(Boc)-OH [109425-55-0]. Aapptec Peptides. Available from: [Link]

-

Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. Available from: [Link]

-

El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. Available from: [Link]

-

Chen, F. M., & Benoiton, N. L. (1990). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. The International journal of peptide and protein research, 36(5), 476–478. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. DSpace [diposit.ub.edu]

- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. books.rsc.org [books.rsc.org]

- 16. peptide.com [peptide.com]

- 17. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 18. bachem.com [bachem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. N-alpha-Fmoc-Ndelta-Boc-L-ornithine | 109425-55-0 | FF47350 [biosynth.com]

- 21. chembk.com [chembk.com]

- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 23. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Synthesis, Application, and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these, N-methylated amino acids are of particular interest for their ability to impart proteolytic stability, improve cell permeability, and modulate conformation. This technical guide provides a comprehensive overview of Fmoc-N-Me-Orn(Boc)-OH, a key building block for introducing N-methylated ornithine into peptide sequences. We will delve into its molecular properties, provide detailed protocols for its use in solid-phase peptide synthesis (SPPS), address the unique challenges associated with N-methylated residues, and explore its applications in the development of novel peptide therapeutics.

Introduction: The Strategic Advantage of N-Methylation and Ornithine

The pursuit of peptide-based therapeutics is often hampered by the inherent limitations of natural peptides, namely their rapid degradation by proteases and poor membrane permeability. N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a powerful strategy to overcome these hurdles.[1][2] This modification sterically shields the peptide bond from enzymatic cleavage and reduces the number of hydrogen bond donors, which can lead to improved metabolic stability and enhanced cell permeability.[1][3][4]

Ornithine, a non-proteinogenic amino acid with a side-chain primary amine, is a versatile building block in its own right. Its incorporation into peptides allows for subsequent modifications, such as lactam bridge formation for cyclization or the attachment of various functional moieties. The combination of N-methylation at the alpha-amino group and the functional side chain of ornithine makes this compound a highly valuable reagent in the synthesis of complex and potent peptide drug candidates.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Source |

| Molecular Weight | 468.54 g/mol | PubChem |

| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methylamino]-5-[(tert-butoxy)carbonylamino]pentanoic acid | PubChem |

| Appearance | White Powder | CymitQuimica |

| Purity | Min. 98% (by HPLC) | CymitQuimica |

| Solubility | Soluble in DMF and NMP; limited solubility in DCM. | [5][6][7] |

The Core of the Strategy: Orthogonal Protection

The utility of this compound in SPPS is rooted in its orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[8] This allows for the selective deprotection of either group without affecting the other, providing precise control over the peptide synthesis and modification process.[9][10][11]

The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the elongation of the peptide chain.[8][9] The Boc group, on the other hand, is stable to these basic conditions and is typically removed along with other acid-labile side-chain protecting groups during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[8]

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Detailed Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) to remove piperidine and the dibenzofulvene adduct.

-

Coupling of this compound:

-

Rationale: The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. [12][13][14]Standard coupling reagents may lead to low yields. Therefore, more potent activating agents are required. HATU, PyAOP, and PyBOP are highly recommended for these challenging couplings. [12][13][15][16][17] * Procedure:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction time may need to be extended for these sterically hindered couplings.

-

Monitor the reaction completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines. [16]5. Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

Challenges and Mitigation in HPLC Purification

The purification of peptides containing N-methylated residues can present unique challenges. [3]

-

Peak Broadening: N-methylation can lead to the presence of cis/trans isomers around the peptide bond, which may interconvert slowly on the HPLC timescale, resulting in broad or split peaks. [3][20] * Mitigation: Increasing the column temperature during the HPLC run can sometimes accelerate the interconversion of these conformers, leading to sharper peaks. [20]* Increased Retention Time: The methyl group increases the hydrophobicity of the peptide, generally leading to a longer retention time on a reverse-phase column compared to its non-methylated counterpart. [20]The gradient of the mobile phase may need to be adjusted accordingly.

Applications in Drug Discovery and Development

The incorporation of N-methylated ornithine via this compound offers several advantages for the development of peptide-based drugs:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases, thus increasing the in vivo half-life of the peptide. [1][4]* Improved Pharmacokinetic Profile: By reducing the number of hydrogen bond donors, N-methylation can enhance the lipophilicity of a peptide, potentially leading to improved membrane permeability and oral bioavailability. [1][21]* Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. [1]* Scaffold for Further Modification: The ornithine side chain, once deprotected, provides a handle for various chemical modifications, such as pegylation, attachment of cytotoxic drugs, or the formation of cyclic peptides.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptide therapeutics. Its unique combination of N-methylation and a functionalizable side chain allows for the creation of peptides with improved stability, permeability, and conformational definition. While the incorporation of this N-methylated amino acid presents certain synthetic challenges, these can be overcome with the use of appropriate coupling reagents and optimized protocols. A thorough understanding of its properties and the rationale behind the synthetic choices, as outlined in this guide, will empower researchers to effectively utilize this compound in the design and development of the next generation of peptide-based drugs.

References

-

Albericio, F., et al. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

-

Sagan, S., et al. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

-

Sagan, S., et al. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 63(5), 369-377. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Al Musaimi, O., et al. (2020). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

-

Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

-

MDPI. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Clark, K. A., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

-

AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]

-

He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-

Adio, A. M., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 23(9), 3303-3315. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Ornithine Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ornithine Derivatives in Modern Peptide Chemistry. Retrieved from [Link]

-

Aizencang, G., et al. (1987). Synthesis of Isoornithines and Methylputrescines. An Evaluation of Their Inhibitory Effects on Ornithine Decarboxylase. Journal of Medicinal Chemistry, 30(7), 1255-1258. Retrieved from [Link]

-

Meinnel, T., et al. (2004). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. ResearchGate. Retrieved from [Link]

-

Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. peptide.com [peptide.com]

- 19. bachem.com [bachem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Modified Amino Acids

An In-depth Technical Guide to Fmoc-N-Me-Orn(Boc)-OH: Synthesis, Strategy, and Application

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic class, offering high specificity and potent biological activity.[1][2] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[3] Among these, N-methylated amino acids are particularly powerful tools, known to enhance enzymatic resistance, improve cell permeability, and modulate conformation.[4][5]

This guide provides an in-depth technical overview of This compound , a sophisticated building block designed for the precise incorporation of an N-methylated ornithine residue. We will explore the causality behind its design, the technical challenges associated with its use, and field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS).

At its core, the utility of this compound stems from two key features:

-

Nα-Methylation : The methyl group on the alpha-amine backbone sterically shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life.

-

Orthogonal Protection : The molecule is equipped with two chemically distinct protecting groups. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] This orthogonal scheme is fundamental, allowing for the selective removal of one group without affecting the other, which is essential for stepwise peptide elongation and complex modifications like side-chain cyclization.[3][7]

Physicochemical & Structural Data

A thorough understanding of the building block's properties is critical for its effective use.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | PubChem[8] |

| CAS Number | 1793105-28-8 | PubChem[8] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[8] |

| Molecular Weight | 468.5 g/mol | PubChem[8] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMF, NMP, DCM | Generic |

| Storage | 2-8°C | Sigma-Aldrich |

Conceptual Synthesis Pathway

While end-users typically purchase this reagent, understanding its synthesis provides insight into its stability and handling. The synthesis of orthogonally protected amino acids is a multi-step process. For Fmoc-L-Orn(Boc)-OH, a general route involves the selective protection of the side-chain amine with a Boc group, followed by the introduction of the Fmoc group at the alpha-amine using a reagent like Fmoc-OSu.[9] The N-methylation step adds complexity, often requiring specialized conditions to selectively methylate the alpha-amine without affecting the side chain.

Application in Solid-Phase Peptide Synthesis (SPPS): A Methodological Deep Dive

The incorporation of this compound into a growing peptide chain is a non-trivial step that requires significant optimization compared to standard amino acid coupling.

The Core Challenge: Steric Hindrance

The primary obstacle in coupling N-methylated amino acids is the profound steric hindrance around the alpha-amine.[5][10] The presence of the N-methyl group, combined with the bulky Fmoc protector, makes the nucleophilic attack on the activated carboxyl group of the incoming amino acid significantly more difficult. This can lead to low coupling yields and deletion sequences.[5][10] Consequently, standard coupling conditions are often insufficient.

Optimized Coupling Reagents and Protocols

To overcome steric hindrance, highly reactive coupling reagents are required. While reagents like HBTU can be less effective, uronium/aminium salts such as HATU or phosphonium salts like PyBOP and PyAOP are the reagents of choice.[4][11][12]

| Reagent | Class | Key Advantages | Considerations |

| HATU | Uronium/Aminium Salt | Highly reactive, very effective for hindered couplings.[4] | Must be used with a non-nucleophilic base like DIPEA. |

| HCTU | Uronium/Aminium Salt | Less effective than HATU for N-methyl amino acids.[4] | Can be a more cost-effective option for less difficult couplings. |

| PyBOP/PyAOP | Phosphonium Salt | Excellent for hindered couplings, particularly N-methyl to N-methyl.[4][11] | Generates phosphine oxide byproducts. |

| BOP-Cl | Phosphonium Salt | Reported as useful for N-methylated amino acid couplings.[4][13] | Less commonly used in modern automated synthesis. |

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the incorporation of this compound.

Reagents:

-

Peptide-resin with free N-terminal amine

-

This compound (4 equivalents based on resin substitution)

-

HATU (4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.[4]

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[5]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]

-

Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.[4]

-

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[4]

-

Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, this time may be extended, or a "double coupling" (repeating steps 4-6) may be necessary.[4][5]

-

Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completion (see next section).

-

Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, to prepare for the next cycle.

Workflow for Incorporating this compound```dot

Caption: Orthogonal deprotection of this compound.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This self-validating guide provides solutions to common problems.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Bromophenol Blue Test) | 1. Insufficient reaction time.2. Low reactivity of coupling reagents.3. Peptide aggregation on resin. | 1. Double Couple: Re-expose the resin to a fresh solution of activated this compound.<[5]br>2. Increase Time/Temp: Extend coupling time (e.g., 4h or overnight) or cautiously increase temperature to 40-50°C.<[14]br>3. Change Solvent: Switch from DMF to NMP, which is better at disrupting aggregation. [14] |

| Racemization | 1. Prolonged pre-activation time.2. Use of overly strong base or excessive base. | 1. Minimize pre-activation time to 5 minutes.2. Ensure precise stoichiometry of DIPEA; avoid excess.3. Avoid elevated temperatures unless necessary. [6] |

| Deletion of Residue (Confirmed by Mass Spec) | Severe steric hindrance; failed coupling followed by successful coupling of the subsequent amino acid. | 1. Implement the most potent coupling conditions from the start (HATU/NMP).2. Consider microwave-assisted synthesis to drive difficult couplings to completion. [14] |

Conclusion and Future Outlook

This compound is a highly specialized and powerful reagent for the synthesis of advanced peptides. While its use presents challenges, primarily due to steric hindrance, these can be reliably overcome through the selection of appropriate high-reactivity coupling reagents, modified reaction monitoring, and optimized protocols. The strategic incorporation of N-methylated ornithine residues enables the development of peptide therapeutics with superior stability, constrained conformations, and enhanced biological activity, making this building block an indispensable tool for researchers at the forefront of drug development.

References

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]

-

The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. (n.d.). Ningbo Inno Pharmchem. Retrieved January 7, 2026, from [Link]

-

Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023, January 23). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

-

SPPS for N Methylated Peptides. (2023, November 15). Reddit. Retrieved January 7, 2026, from [Link]

-

Fmoc-Orn(Boc)-OH [109425-55-0]. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-N-Me-Orn(Boc)-OH solubility in DMF and DMSO

An In-Depth Technical Guide Solubility Profile and Optimization of Fmoc-N-Me-Orn(Boc)-OH in DMF and DMSO for Peptide Synthesis

Executive Summary

This compound is a specialized amino acid derivative crucial for introducing N-methylated ornithine residues in peptide synthesis, a modification often explored in drug development to enhance proteolytic stability and modulate conformation. The success of its incorporation, particularly in Solid-Phase Peptide Synthesis (SPPS), is critically dependent on its solubility in the reaction solvent. This guide provides a comprehensive technical overview of the solubility of this compound in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), two of the most prevalent polar aprotic solvents in the field.

While specific, publicly available quantitative solubility data for this exact derivative is limited, this document serves as a practical handbook for researchers. It extrapolates from established principles governing Fmoc-amino acid behavior, discusses the key physicochemical factors at play, and provides robust, step-by-step protocols for both determining precise solubility and for the routine preparation of solutions. By synthesizing theoretical knowledge with field-proven methodologies, this guide empowers scientists to mitigate common solubility challenges, optimize reaction conditions, and ensure the efficient and successful synthesis of their target peptides.

Physicochemical Profiles & Theoretical Solubility

The solubility of a protected amino acid is governed by the interplay between its own structure and the properties of the solvent. Understanding these characteristics is the first step toward predicting and optimizing dissolution.

Solute Profile: this compound

This compound possesses several structural features that influence its solubility. The large, hydrophobic Fmoc group dominates the molecule's character, while the Boc group adds to its nonpolar nature. The N-methylation prevents hydrogen bond donation at the alpha-nitrogen, altering its interaction with solvents compared to non-methylated counterparts.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₂O₆ | PubChem[1] |

| Molecular Weight | 468.54 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Structure | (As shown below) |

Solvent Profiles: DMF vs. DMSO

DMF has historically been the workhorse solvent for SPPS due to its excellent ability to swell polystyrene resins and dissolve most reagents.[2][3] However, DMSO is a more powerful and polar solvent, often employed to dissolve challenging or aggregation-prone sequences.[4] Recent regulatory scrutiny of DMF's toxicity has also accelerated the adoption of alternatives, including binary mixtures featuring DMSO.[5][6][7]

| Property | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| Polarity (Dielectric Const.) | 36.7 | 47.2 |

| Boiling Point | 153 °C | 189 °C |

| Nature | Polar Aprotic | Polar Aprotic |

| Key Consideration | Can degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[2] High purity, amine-free DMF is essential.[8] | Hygroscopic; water content can affect reaction efficiency. Excellent solvent for many Fmoc-amino acids.[4] |

Molecular Interactions Governing Solubility

The dissolution process is driven by favorable interactions between the solute and solvent molecules that overcome the solute-solute interactions in the crystal lattice. For this compound, the large, planar Fmoc groups can stack via π-π interactions, a primary cause of aggregation and poor solubility for some Fmoc-derivatives.[4] Polar aprotic solvents like DMF and DMSO are effective because they can disrupt these interactions and solvate the molecule's different domains.

Caption: Solvation of this compound in polar aprotic solvents.

Qualitative Solubility & Practical Considerations

While a comprehensive public database of quantitative solubility for all Fmoc-amino acids is not available, we can provide a qualitative overview and practical starting points.[4]

| Solvent | Qualitative Solubility | Remarks |

| DMF | Generally Soluble | This is the standard solvent for SPPS; however, high concentrations or low-purity solvent may require assistance (sonication, warming). Hydrophobicity of the protecting groups is a key factor.[4][9] |

| DMSO | Highly Soluble | DMSO is a more powerful solvent than DMF and is an excellent choice for dissolving this derivative, especially for preparing concentrated stock solutions.[4] |

Important Note: For the structurally similar, non-N-methylated analog Boc-Orn(Fmoc)-OH , a supplier data sheet reports a solubility of approximately 30 mg/mL in both DMSO and DMF.[10] This value should be used only as a preliminary estimate for this compound, as N-methylation can alter crystal packing and solvation properties. The definitive solubility should be determined experimentally using a protocol such as the one described in Section 4.0.

Factors That Can Impede Dissolution:

-

Compound Purity: Impurities can disrupt the crystal lattice or interfere with solvation.[11]

-

Solvent Quality: The presence of water in DMSO or amine impurities in DMF can negatively impact both solubility and the stability of the Fmoc-amino acid.[2]

-

Temperature: Solubility is generally temperature-dependent. Gentle warming can be an effective strategy.[4]

-

Aggregation: Strong intermolecular interactions, particularly π-stacking of the Fmoc groups, can lead to aggregation that hinders dissolution.[4]

Experimental Protocol: Gravimetric Solubility Determination

To establish a precise solubility limit (e.g., in mg/mL) in a specific solvent lot at a defined temperature, the following gravimetric protocol is a reliable method. This self-validating system ensures researchers can generate the data critical for their specific experimental conditions.

Workflow for Solubility Determination

Caption: Experimental workflow for gravimetric solubility determination.

Materials & Reagents

-

This compound

-

High-purity, anhydrous DMF or DMSO

-

Analytical balance (4 decimal places)

-

Calibrated positive displacement pipette (or glass volumetric pipette)

-

Multiple small, clean, and dry glass vials with caps (e.g., 2 mL capacity)

-

Vortex mixer or magnetic stirrer

-

Centrifuge (optional, for separating undissolved solid)

-

Vacuum evaporator (e.g., SpeedVac) or high-vacuum line

Step-by-Step Procedure

-

Preparation: Tare several clean, dry glass vials and record their weights precisely.

-

Sample Preparation: To a larger vial, add a known volume of the chosen solvent (e.g., 1.00 mL). Add an excess amount of this compound—enough that a significant amount of solid remains undissolved (e.g., start with 50-60 mg).

-

Equilibration: Cap the vial securely and agitate at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium. A vortex mixer or magnetic stirrer can be used.

-

Separation: Allow the undissolved solid to settle completely. A brief centrifugation (~5 min at low RCF) can accelerate this process and ensure a clear supernatant.

-

Aliquot Transfer: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.500 mL) without disturbing the solid pellet. Transfer this aliquot into one of the pre-weighed (tared) vials.

-

Mass Determination (Aliquot): Immediately cap and weigh the vial containing the aliquot. Subtract the tare weight to get the mass of the solution.

-

Solvent Evaporation: Place the vial (uncapped) into a vacuum evaporator to completely remove the solvent. Gentle heating may be applied, but it should be kept low to avoid degradation of the compound. Continue drying until a constant weight is achieved.

-

Mass Determination (Residue): Weigh the vial containing only the dry solute residue. Subtract the tare weight to find the mass of the dissolved solid.

-

Calculation:

-

Mass of Solvent = (Mass of Solution Aliquot) - (Mass of Dry Residue)

-

Volume of Solvent = (Mass of Solvent) / (Density of Solvent)

-

Solubility (mg/mL) = (Mass of Dry Residue in mg) / (Volume of Solvent in mL)

-

Practical Guide to Dissolution & Troubleshooting

For routine use in SPPS, complete dissolution is paramount for accurate concentration measurement and efficient coupling reactions.[9][12]

Standard Operating Procedure (SOP) for Solution Preparation

-

Weigh: Accurately weigh the desired amount of this compound into a clean, dry vial appropriate for the final volume.

-

Add Solvent: Add approximately 80% of the final required volume of high-purity DMF or DMSO.

-

Suspend: Cap the vial and vortex for 1-2 minutes to break up any clumps and suspend the solid.

-

Assist Dissolution (If Needed): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4] Gentle warming (e.g., to 30-40°C) can also be applied, but prolonged heating should be avoided to prevent potential degradation.[4]

-

Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume and vortex briefly to ensure homogeneity.

-

Use Promptly: Solutions, especially in DMF, should be used immediately for coupling reactions to avoid degradation.[2]

Troubleshooting Common Dissolution Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Solution is cloudy or has visible particulates. | 1. Incomplete dissolution. 2. Low-quality solvent. 3. Compound has low solubility at the target concentration. | 1. Apply sonication and/or gentle warming.[4] 2. Use fresh, high-purity, anhydrous solvent. 3. Prepare a more dilute solution or switch to a stronger solvent (e.g., from DMF to DMSO). |

| Compound precipitates out of solution over time. | 1. Solution is supersaturated. 2. Temperature of the solution has decreased. | 1. Ensure the solution is not prepared above the determined solubility limit. 2. Maintain constant temperature or gently re-warm before use. Use the solution immediately after preparation. |

| Solution appears colored (e.g., yellow). | Degradation of DMF releasing impurities. | Discard the solvent and solution. Use fresh, amine-free grade DMF.[2][8] |

The Strategic Use of Co-Solvents

For particularly challenging cases in DMF, adding a small amount of a stronger "chaotropic" solvent like DMSO can significantly enhance solubility.[4] This practice disrupts the solute-solute aggregation forces more effectively than DMF alone. A common starting point is to prepare a concentrated stock solution of the amino acid in pure DMSO and then add the required volume of this stock to the main DMF solution for the coupling reaction.

Conclusion

Successfully utilizing this compound hinges on achieving complete and rapid dissolution in the chosen synthesis solvent. While DMF remains a standard, its limitations can be overcome with best practices such as using high-purity solvent and employing physical assistance like sonication. DMSO stands out as a superior solvent for this derivative, offering higher solubility and serving as a powerful co-solvent to mitigate issues in DMF. For critical applications, researchers should not rely on estimates but should instead perform experimental solubility determination as outlined in this guide. Adherence to these principles and protocols will enable robust, reproducible, and efficient incorporation of this valuable building block in peptide synthesis.

References

-

Al Musaimi, O., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available from: [Link].

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available from: [Link].

-

CEM Corporation. Solvents for Solid Phase Peptide Synthesis. Available from: [Link].

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available from: [Link].

-

ResearchGate. (2019). Solubility of Fmoc protected amino acids used in Project C. Available from: [Link].

-

GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available from: [Link].

-

ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link].

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link].

-

ResearchGate. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Available from: [Link].

-

Taylor & Francis Online. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 121233396, this compound. Available from: [Link].

Sources

- 1. This compound | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

N-Methylated Peptides in Drug Discovery: From Mechanistic Insight to Synthetic Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their translation into viable drugs is often thwarted by inherent pharmacokinetic weaknesses, primarily poor metabolic stability and low cell permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a powerful and versatile strategy to systematically overcome these hurdles.[1][2] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical methodologies for leveraging N-methylated peptides in modern drug discovery. We will explore how this seemingly simple modification profoundly impacts proteolytic resistance, membrane permeability, and conformational dynamics. Furthermore, this document details the synthetic challenges and advanced protocols for the synthesis and characterization of these valuable molecules, equipping researchers with the knowledge to rationally design and develop the next generation of peptide drugs.